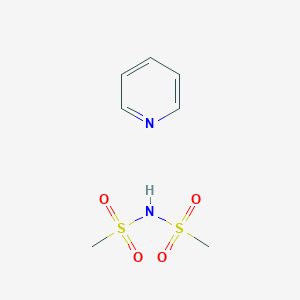![molecular formula C10H16Br2 B14376995 1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane CAS No. 88298-03-7](/img/structure/B14376995.png)
1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(2-bromoethyl)bicyclo[310]hexane is a bicyclic organic compound with the molecular formula C₁₀H₁₆Br₂ This compound is characterized by its unique bicyclo[310]hexane structure, which includes two bromine atoms attached to ethyl groups at the 1 and 5 positions of the bicyclic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane can be synthesized through a multi-step process involving the formation of the bicyclic ring followed by bromination. One common method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This reaction yields the bicyclic scaffold, which can then be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromine atoms at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding bicyclic hydrocarbon.
Oxidation Reactions: Oxidation can introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the bicyclic ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Products with various functional groups replacing the bromine atoms.
Reduction: Bicyclo[3.1.0]hexane.
Oxidation: Hydroxylated or carbonylated derivatives of the bicyclic ring.
Applications De Recherche Scientifique
1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with unique structural features.
Material Science: Investigated for its potential use in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane in chemical reactions involves the reactivity of the bromine atoms and the strained bicyclic ring. The bromine atoms can participate in nucleophilic substitution reactions, while the ring strain can drive reactions such as cycloadditions and rearrangements. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexane: The parent hydrocarbon without bromine atoms.
1,5-Dibromobicyclo[3.1.0]hexane: Similar structure but with bromine atoms directly attached to the bicyclic ring.
Bicyclo[2.1.1]hexane: A related bicyclic compound with a different ring structure.
Uniqueness
1,5-Bis(2-bromoethyl)bicyclo[310]hexane is unique due to the presence of bromine atoms on ethyl groups attached to the bicyclic ring
Propriétés
Numéro CAS |
88298-03-7 |
|---|---|
Formule moléculaire |
C10H16Br2 |
Poids moléculaire |
296.04 g/mol |
Nom IUPAC |
1,5-bis(2-bromoethyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H16Br2/c11-6-4-9-2-1-3-10(9,8-9)5-7-12/h1-8H2 |
Clé InChI |
SLXJHQDHSIWKQU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC2(C1)CCBr)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)
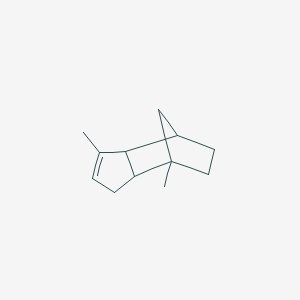
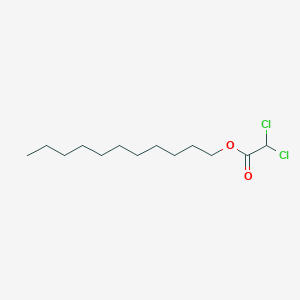
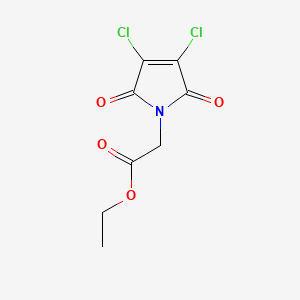
![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)


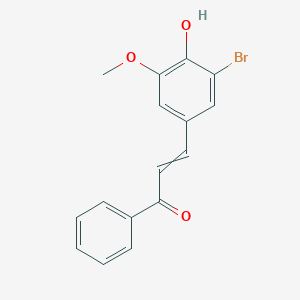
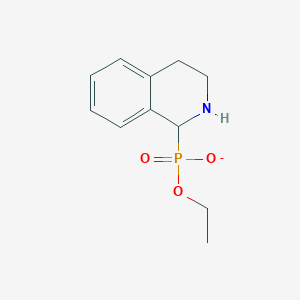
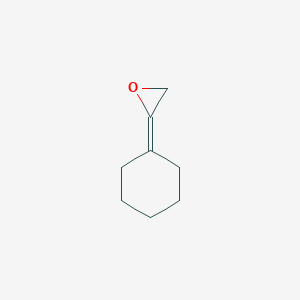
![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)

![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)
